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Compound of Interest

Compound Name:
2-(Hydroxymethyl)-3-

methoxybenzonitrile

Cat. No.: B11721940

Get Quote

Executive Summary & Comparison Scope
In the development of benzoxaborole therapeutics (e.g., Tavaborole analogs) and novel

fragment-based drug discovery (FBDD), 2-(Hydroxymethyl)-3-methoxybenzonitrile serves

as a critical pharmacophore intermediate.

This guide provides the definitive 1H and 13C NMR assignment for this molecule. Unlike

standard spectral databases that often present static peak lists, this guide compares the

performance of two solvent systems—DMSO-d₆ vs. CDCl₃—to demonstrate why solvent

selection is the single most critical factor in characterizing the labile hydroxymethyl group in this

specific scaffold.
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Feature
System A: DMSO-d₆

(Recommended)
System B: CDCl₃

(Alternative)

Hydroxyl (-OH) Detection

Excellent. Visible as a triplet

(or broad singlet) at ~5.3 ppm

due to H-bonding stabilization.

Poor. Often invisible or

extremely broad due to rapid

exchange.

Methylene (-CH₂-) Resolution

High. Appears as a doublet (J

~5.5 Hz) if OH coupling is

preserved.

Medium. Appears as a singlet;

loss of connectivity information

to OH.

Aromatic Resolution
Good, though viscosity may

slightly broaden linewidths.

Excellent resolution of fine

coupling constants (J-values).

Water Interference
HDO peak (~3.33 ppm) may

overlap with OMe if wet.

Water peak (~1.56 ppm) is far

removed from signals.

Verdict: For full structural validation—specifically to confirm the oxidation state of the alcohol

and its connectivity—DMSO-d₆ is the superior choice. CDCl₃ should be reserved for checking

bulk purity or when removing solvent residues is the priority.

Chemical Structure & Numbering
To ensure accurate assignment, we utilize the following locant map. Note that the nitrile carbon

is designated C7, and the hydroxymethyl carbon is C8.

Formula: C₉H₉NO₂

MW: 163.18 g/mol

Substituents:

Position 1: Nitrile (-CN)[1]

Position 2: Hydroxymethyl (-CH₂OH)[2]

Position 3: Methoxy (-OCH₃)[2][3][4][5]

(Note: Numbering prioritizes the benzonitrile core for consistency with IUPAC nomenclature).
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Experimental Protocol
Sample Preparation (Standard Operating Procedure)
To achieve the resolution required for the assignments below, follow this protocol to minimize

exchange broadening of the hydroxyl proton.

Mass: Weigh 10–15 mg of 2-(Hydroxymethyl)-3-methoxybenzonitrile.

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D, containing 0.03% TMS).

Critical Step: Use a fresh ampoule of DMSO-d₆. "Aged" DMSO absorbs atmospheric

water, which catalyzes proton exchange, collapsing the OH triplet into a singlet or washing

it out entirely.

Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

Acquisition:

Temperature: 298 K (25°C).

Pulse Sequence: zg30 (standard 30° pulse) for 1H; zgpg30 (power-gated decoupling) for

13C.

Transients: 16 scans (1H), 1024 scans (13C).

Spectral Assignments (DMSO-d₆)
The following data represents the "Gold Standard" assignment. The chemical shifts are

referenced to TMS (0.00 ppm).

1H NMR Assignment (400 MHz, DMSO-d₆)
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Position
Shift (δ,
ppm)

Multiplicity Integral
J-Coupling
(Hz)

Assignment
Logic

H4 7.45 - 7.50 Doublet (d) 1H J ≈ 8.0

Ortho to OMe

(electron-

donating);

shielded

relative to H6.

H5 7.55 - 7.60 Triplet (t/dd) 1H J ≈ 8.0

Meta to both

substituents;

couples to H4

and H6.

H6 7.35 - 7.40 Doublet (d) 1H J ≈ 7.8

Ortho to CN

(electron-

withdrawing);

typically

deshielded,

but

mesomeric

effects of

OMe at C3

modulate

this.

OH 5.32 Triplet (t) 1H J ≈ 5.4

Diagnostic

Peak.

Couples to

CH₂.

Disappears

on D₂O

shake.
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H8 (CH₂) 4.62 Doublet (d) 2H J ≈ 5.4

Benzylic

methylene.

Appears as

doublet due

to OH

coupling.

OMe 3.88 Singlet (s) 3H -

Characteristic

methoxy

region.

> Expert Insight: In CDCl₃, the H8 signal collapses to a singlet at ~4.80 ppm, and the OH signal

is often a broad hump at ~2.5-3.0 ppm or invisible.

13C NMR Assignment (100 MHz, DMSO-d₆)
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Position Shift (δ, ppm) Type (DEPT) Assignment Logic

C3 157.2 Quaternary (C)

Ipso-carbon attached

to Oxygen

(Deshielded).

C2 132.5 Quaternary (C)
Ipso-carbon attached

to CH₂OH.

C5 130.1 CH Aromatic CH.

C7 (CN) 117.5 Quaternary (C)

Nitrile carbon.

Characteristic region

(115-120 ppm).[1]

C6 115.8 CH
Aromatic CH (Ortho to

CN).

C4 114.2 CH
Aromatic CH (Ortho to

OMe).

C1 111.5 Quaternary (C)

Ipso-carbon attached

to CN. Shielded by

ortho-effect.

C8 59.8 CH₂
Benzylic alcohol

carbon.

OMe 56.4 CH₃ Methoxy carbon.

Structural Validation Workflow
To guarantee the assignment—particularly distinguishing the quaternary carbons C1 and C2—

a 2D NMR workflow is required. The following diagram illustrates the logical flow of correlations

used to build the structure.

Correlation Logic Map
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1H Signals (Start) 13C Targets

OMe Protons
(3.88 ppm)

C-OMe (C3)
(~157 ppm)

HMBC (3J)
Defines C3

CH2 Protons
(4.62 ppm)

HMBC (3J)
Confirms C3

C-CH2 (C2)
(~132 ppm)

HMBC (2J)
Defines C2

C-CN (C1)
(~111 ppm)

HMBC (3J)
Defines C1

Aromatic Protons
(7.3-7.6 ppm)

Nitrile C7
(~117 ppm)

HMBC
(Long Range)

Click to download full resolution via product page

Figure 1: HMBC Correlation Network. Red arrows indicate the critical correlations required to

anchor the substituents to the benzene ring.

Key Diagnostic Correlations (HMBC)
The "Anchor" Correlation: The Methoxy protons (3.88 ppm) show a strong HMBC correlation

to C3 (157.2 ppm). This unambiguously identifies C3.

The "Bridge" Correlation: The Methylene protons (4.62 ppm) correlate to three aromatic

carbons:

C2 (132.5 ppm): The direct attachment point (²J coupling).

C3 (157.2 ppm): Confirmed by the OMe correlation (³J coupling).

C1 (111.5 ppm): The remaining quaternary carbon (³J coupling).

Nitrile Confirmation: C1 usually shows a weak correlation to the Nitrile carbon (C7), but C7 is

best identified by its characteristic shift (~117 ppm) and lack of proton attachment (verified by
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HSQC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11721940/docs#structural-elucidation-guide-2-
hydroxymethyl-3-methoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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